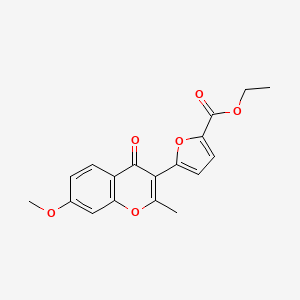
ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O6, is characterized by the presence of a chromenyl group fused with a furan ring, making it a unique structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-methyl-4H-chromen-4-one with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chromenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(7-methoxy-5-methyl-4-oxo-4H-chromen-3-yl)-2-furoate
- Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate
- Ethyl 5-{4-[(chloroacetyl)oxy]-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl}-2-furoate
Uniqueness
Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is unique due to its specific substitution pattern on the chromenyl and furan rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
ethyl 5-(7-methoxy-2-methyl-4-oxochromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C18H16O6/c1-4-22-18(20)14-8-7-13(24-14)16-10(2)23-15-9-11(21-3)5-6-12(15)17(16)19/h5-9H,4H2,1-3H3 |
InChI Key |
NVZFXJLHFYYEIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















